N-carbobenzoxy-serine
Description
Z-Ser-OH (N-Carbobenzyloxy-L-serine) is a serine derivative extensively utilized in peptide synthesis and polymer chemistry. It features a carboxybenzyl (Z) group protecting the α-amino group of serine, preventing undesired side reactions during coupling steps. Its molecular formula is C₁₁H₁₃NO₅, with a molecular weight of 239.2 g/mol and a CAS number of 1145-80-8 . The compound typically has a purity of ≥95% or 98% and is stored at 2–8°C to maintain stability . Z-Ser-OH’s melting point ranges between 116–119°C, and it is classified as a flammable solid (storage code: 11) .
Key applications include:
Structure
3D Structure
Properties
IUPAC Name |
3-hydroxy-2-(phenylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO5/c13-6-9(10(14)15)12-11(16)17-7-8-4-2-1-3-5-8/h1-5,9,13H,6-7H2,(H,12,16)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNIDSOFZAKMQAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CO)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301308319 | |
| Record name | N-Benzyloxycarbonyl-DL-serine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301308319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2768-56-1, 1145-80-8 | |
| Record name | N-Benzyloxycarbonyl-DL-serine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2768-56-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | N-Benzyloxycarbonyl-DL-serine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002768561 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Carbobenzoxy-DL-serine | |
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| Record name | 1145-80-8 | |
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| Record name | N-Carbobenzoxy-DL-serine | |
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| Record name | N-Benzyloxycarbonyl-DL-serine | |
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| Record name | N-benzyloxycarbonyl-DL-serine | |
| Source | European Chemicals Agency (ECHA) | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: Z-Ser-OH can be synthesized through the reaction of serine with benzyl chloroformate in the presence of a base such as sodium hydroxide or triethylamine. The reaction typically occurs in an organic solvent like dichloromethane or acetonitrile . The general reaction is as follows: [ \text{Serine} + \text{Benzyl chloroformate} \rightarrow \text{Z-Ser-OH} + \text{HCl} ]
Industrial Production Methods: In industrial settings, the synthesis of benzyloxycarbonylserine may involve continuous flow processes to enhance efficiency and yield. The use of automated peptide synthesizers is also common, allowing for precise control over reaction conditions and minimizing human error .
Chemical Reactions Analysis
Types of Reactions: Z-Ser-OH undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can remove the benzyloxycarbonyl group, yielding free serine.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Reagents like trifluoroacetic acid for deprotection.
Major Products:
Oxidation: Oxo derivatives of serine.
Reduction: Free serine.
Substitution: Deprotected serine or serine derivatives with new functional groups.
Scientific Research Applications
Z-Ser-OH is widely used in scientific research, particularly in:
Chemistry: As a building block in peptide synthesis, facilitating the creation of complex peptides and proteins.
Biology: Used in the study of enzyme mechanisms and protein interactions.
Medicine: Serves as an intermediate in the synthesis of pharmaceuticals and biologically active peptides.
Industry: Employed in the production of peptide-based drugs and biochemical reagents
Mechanism of Action
The primary function of benzyloxycarbonylserine is to protect the amino group of serine during peptide synthesis. The benzyloxycarbonyl group prevents unwanted reactions by blocking the nucleophilic nature of the amino group. This protection is crucial for the stepwise synthesis of peptides, ensuring that only the desired reactions occur at each stage .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations and Protecting Groups
Z-Ser-OH derivatives differ primarily in their hydroxyl (-OH) and carboxyl (-COOH) protecting groups, which influence solubility, stability, and reactivity. Key analogs include:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Protecting Groups |
|---|---|---|---|---|
| Z-Ser-OH | 1145-80-8 | C₁₁H₁₃NO₅ | 239.2 | Z (α-amino), -OH (unprotected) |
| Z-Ser(tBu)-OH | 1676-75-1 | C₁₅H₂₁NO₅ | 295.3 | Z (α-amino), tBu (side-chain -OH) |
| Z-Ser(Bzl)-OH | 20806-43-3 | C₁₈H₁₉NO₅ | 329.4 | Z (α-amino), Bzl (side-chain -OH) |
| Z-Ser(Trt)-OH | - | C₃₀H₂₇NO₅ | 481.6 | Z (α-amino), Trt (side-chain -OH) |
| Z-Ser-OMe | 1676-81-9 | C₁₂H₁₅NO₅ | 253.2 | Z (α-amino), Me (C-terminal) |
| Z-Ser-OBzl | 21209-51-8 | C₁₈H₁₉NO₅ | 329.4 | Z (α-amino), Bzl (C-terminal) |
- tBu (tert-butyl) : Acid-labile, removed via trifluoroacetic acid (TFA) .
- Bzl (benzyl): Requires hydrogenolysis (H₂/Pd) for cleavage .
- Trt (trityl) : Enhances solubility in organic solvents and stabilizes during solid-phase synthesis .
Physicochemical Properties
| Property | Z-Ser-OH | Z-Ser(tBu)-OH | Z-Ser(Bzl)-OH |
|---|---|---|---|
| Melting Point (°C) | 116–119 | Not reported | Not reported |
| Solubility | Polar solvents | Organic solvents | Organic solvents |
| Storage Conditions | 2–8°C | Room temperature | Room temperature |
- Z-Ser-OMe and Z-Ser-OBzl (ester derivatives) exhibit higher lipophilicity, making them suitable for solution-phase coupling .
Research Findings on Polymerization Behavior
Z-Ser-OH undergoes polycondensation to form polyesters (e.g., poly-Z-Ser) with molecular weights (Mₙ) ranging from 7,000–72,000 g/mol (32–325 monomeric units) . After Z-group removal, the resulting polycationic polyester (3a) has Mₙ = 5,000–18,000 g/mol. Subsequent O→N acyl migration yields polyamides with Mₙ = 28,000–360,000 g/mol, attributed to β-sheet aggregation .
In contrast, bulkier derivatives like Z-Ser(Trt)-OH or Z-Ser(Bzl)-OH may hinder polymerization due to steric effects, limiting their utility in material science applications.
Biological Activity
Overview
Z-Ser-OH, or Z-serine, is a derivative of the amino acid serine that is protected by a benzyloxycarbonyl (Z) group. This modification is primarily employed in peptide synthesis to enhance the stability and reactivity of serine residues during chemical reactions. The biological activity of Z-Ser-OH is closely tied to its role as a building block in peptides, which are crucial for various biological functions.
- Chemical Formula : C₉H₁₁NO₃
- Molecular Weight : Approximately 183.19 g/mol
- Structure : Contains a hydroxyl group (-OH) that contributes to its reactivity and biological interactions.
Biological Functions
Z-Ser-OH is significant in several biological processes due to its incorporation into peptides:
- Peptide Synthesis : As a protected form of serine, Z-Ser-OH is used in the synthesis of peptides that can perform diverse biological functions, including enzyme catalysis and cellular signaling.
- Role in Enzymatic Reactions : Serine residues in proteins are often involved in catalysis and substrate binding due to their hydroxyl group, which can form hydrogen bonds and participate in nucleophilic attacks.
- Post-Translational Modifications : Peptides containing serine can undergo phosphorylation, glycosylation, and other modifications that alter protein function and activity.
Case Studies
-
Antimicrobial Activity :
- A study on peptides synthesized using Z-Ser-OH demonstrated enhanced antimicrobial properties against various bacterial strains. The incorporation of serine residues was found to improve the interaction with bacterial membranes, leading to increased efficacy in disrupting cell integrity.
-
Anticancer Properties :
- In research focusing on peptide derivatives containing Z-Ser-OH, compounds exhibited selective cytotoxicity against cancer cell lines such as A549 (lung adenocarcinoma). The mechanism involved apoptosis induction through mitochondrial pathways.
-
Neuroprotective Effects :
- Peptides derived from Z-Ser-OH showed potential neuroprotective effects in models of neurodegenerative diseases. These peptides were able to mitigate oxidative stress and reduce neuroinflammation, suggesting their utility in therapeutic applications for conditions like Alzheimer's disease.
Data Table: Biological Activities of Z-Ser-OH Derivatives
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
